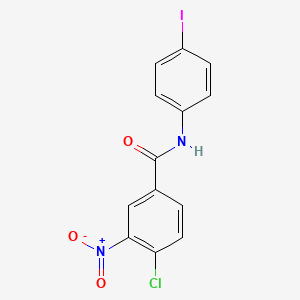
5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide is a complex organic compound with the molecular formula C20H16N4O and a molecular weight of 328.377 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with an anthracene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide typically involves the reaction of 5-Methyl-2H-pyrazole-3-carboxylic acid with anthracen-9-ylmethylene-hydrazine under specific conditions The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with various biological molecules, potentially affecting their function. The anthracene moiety may also play a role in its activity by interacting with aromatic systems in biological targets. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 5-Methyl-2H-pyrazole-3-carboxylic acid anthracen-9-ylmethylene-hydrazide include:
- 5-Methyl-2H-pyrazole-3-carboxylic acid, 1-methyl-2,2-pentamethylene hydrazide
- 5-Methyl-2H-pyrazole-3-carboxylic acid, 2-isopropenyl hydrazide
These compounds share the pyrazole core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the pyrazole ring and anthracene moiety in this compound distinguishes it from these similar compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-13-10-19(23-22-13)20(25)24-21-12-18-16-8-4-2-6-14(16)11-15-7-3-5-9-17(15)18/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
CPKJITBZFVJWIB-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692399.png)
![2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11692405.png)
![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)
